3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide
Description
3-((4-Methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a thiazole-based propanamide derivative characterized by a thioether linkage to a 4-methoxyphenyl group and a pyridin-4-yl-substituted thiazole ring. This compound combines a propanamide backbone with aromatic and heteroaromatic moieties, a structural motif common in kinase inhibitors and antimicrobial agents .
Properties
IUPAC Name |
3-(4-methoxyphenyl)sulfanyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-14-2-4-15(5-3-14)24-11-8-17(22)21-18-20-16(12-25-18)13-6-9-19-10-7-13/h2-7,9-10,12H,8,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTFTJDWIHHYPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant , antitumor , and antibacterial properties. This article explores the biological activity of this compound through various studies, providing insights into its mechanisms, efficacy, and structure-activity relationships (SAR).
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C16H16N2O1S
- Molecular Weight : 284.37 g/mol
The compound features a thiazole ring, a methoxyphenyl group, and a pyridine moiety, which are crucial for its biological activity.
Anticonvulsant Activity
Research indicates that compounds similar to this compound exhibit significant anticonvulsant properties. A study highlighted that thiazole derivatives with methoxy groups showed enhanced anticonvulsant effects in animal models, particularly in preventing seizures induced by pentylenetetrazol (PTZ) .
Case Study: Structure-Activity Relationship
A structure-activity relationship analysis revealed that the presence of the methoxy group on the phenyl ring significantly contributes to the anticonvulsant activity. Compounds with similar structures demonstrated varying degrees of efficacy, with some achieving up to 100% protection against seizures .
Antitumor Activity
Thiazole derivatives have also been evaluated for their anticancer properties. The compound's ability to inhibit cancer cell proliferation has been documented in several studies.
Efficacy Against Cancer Cell Lines
In vitro studies have shown that related thiazole compounds possess cytotoxic effects against various cancer cell lines, including:
- HT29 (Colon Cancer) : IC50 values indicated significant growth inhibition.
- A431 (Skin Cancer) : Similar potency was observed with IC50 values comparable to established chemotherapeutics like doxorubicin .
Antibacterial Activity
The antibacterial potential of thiazole derivatives has been explored as well. Compounds structurally related to this compound have shown activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
Studies report MIC values indicating effective antibacterial action:
- Gram-positive bacteria : MIC of 31.25 µg/mL was recorded for certain thiazole derivatives, suggesting a promising antibacterial profile .
Summary of Biological Activities
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of thiazole derivatives, including the compound , as antiviral agents. Thiazole derivatives have been explored for their ability to inhibit viral replication through various mechanisms:
- Mechanism of Action : Thiazole compounds can interfere with viral enzymes or inhibit the entry of viruses into host cells. For instance, certain thiazole derivatives have shown effectiveness against HIV by inhibiting reverse transcriptase activity .
- Case Study : A study evaluating a series of thiazole derivatives indicated that modifications in the thiazole structure significantly enhanced antiviral activity against various strains of viruses, including HIV and HCV .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity, particularly against bacterial infections:
- Mechanism of Action : The presence of the pyridine ring may enhance the compound's ability to penetrate bacterial cell walls and disrupt metabolic processes.
- Case Study : Research has demonstrated that thiazole-based compounds exhibit significant antibacterial properties against Gram-positive and Gram-negative bacteria. For example, derivatives similar to the compound have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli in vitro .
Anti-inflammatory Effects
Thiazole derivatives are also being investigated for their anti-inflammatory properties:
- Mechanism of Action : Compounds like 3-((4-methoxyphenyl)thio)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide may inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response.
- Case Study : A study on thiazole derivatives found that specific modifications led to enhanced COX inhibition, suggesting a promising avenue for developing anti-inflammatory drugs .
Cancer Research
The compound's potential application in oncology is an emerging area of interest:
- Mechanism of Action : Thiazoles can induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
- Case Study : Research involving thiazole derivatives has shown promise in inhibiting cancer cell lines such as breast and prostate cancer, indicating that further exploration could lead to novel anticancer therapies .
Summary Table of Applications
| Application | Mechanism of Action | Case Studies/Findings |
|---|---|---|
| Antiviral Activity | Inhibits viral replication | Effective against HIV and HCV strains |
| Antimicrobial | Disrupts bacterial metabolism | Inhibits growth of Staphylococcus aureus |
| Anti-inflammatory | Inhibits COX enzymes | Enhanced COX inhibition observed |
| Cancer Research | Induces apoptosis or inhibits proliferation | Promising results against breast/prostate cancer |
Comparison with Similar Compounds
Pyridinyl-Thiazole Derivatives
- GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Replaces the propanamide with an acetamide chain and a pyridin-2-yl group.
- 3-((4-Chlorophenyl)sulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)propanamide (CAS 895460-70-5):
- 2-(4-Methoxyphenyl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide (CAS 752226-18-9):
Propanamide Variants
- 3-(4-Benzylpiperazin-1-yl)-N-(4-phenylthiazol-2-yl)propanamide (CAS 1357471-57-8):
- (2E)-3-(4-Nitrophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acrylamide (CAS 851267-17-9):
Physicochemical Properties
| Property | Target Compound | 3-(4-Chlorophenyl)sulfonyl Analog | GSK1570606A |
|---|---|---|---|
| Molecular Weight | ~387.44 | 407.89 | 315.34 |
| LogP (Predicted) | ~3.2 | ~2.8 | ~2.5 |
| Hydrogen Bond Acceptors | 5 | 6 | 4 |
- The target compound’s higher LogP suggests better membrane permeability than GSK1570606A but lower than sulfonyl analogs .
Q & A
Basic Research Questions
Synthesis and Optimization Q: What are the key synthetic routes for this compound, and how can reaction conditions be optimized? A: The synthesis involves multi-step reactions:
- Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2: Thioether linkage between 4-methoxyphenylthiol and a propanamide intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Step 3: Amide coupling with the pyridyl-thiazole moiety using coupling agents like EDCI/HOBt. Optimization strategies include:
- Solvent selection (e.g., dichloromethane or ethanol for improved yield) .
- Catalysts (triethylamine for pH control) and inert atmospheres to prevent oxidation .
- Reaction monitoring via TLC/HPLC to minimize by-products .
Characterization Techniques Q: Which spectroscopic methods confirm the compound’s structure and purity? A: Use a combination of:
- ¹H/¹³C NMR: Assign proton environments (e.g., thiazole C-H at δ 7.2–8.1 ppm) and carbon frameworks .
- FT-IR: Identify thioether (C-S stretch, ~600–700 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups .
- HRMS: Verify molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₈N₃O₂S₂).
- HPLC: Assess purity (>95% with C18 columns, acetonitrile/water gradient) .
Solubility and Stability Q: What are the solubility properties, and how should storage be managed? A:
- Solubility: High in DMSO (~20 mg/mL), moderate in ethanol (~5 mg/mL), poor in aqueous buffers (<0.1 mg/mL) due to hydrophobic groups .
- Stability: Store at –20°C under nitrogen; DSC/TGA shows thermal stability up to 180°C . Degradation occurs via hydrolysis (amide bond) under acidic/alkaline conditions—monitor via pH-controlled stability assays .
Advanced Research Questions
Structure-Activity Relationships (SAR) Q: How can SAR studies guide target optimization? A: Key modifications and assays:
- Thioether substituents: Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., 4-CF₃) to enhance electrophilicity and target binding .
- Thiazole-pyridine core: Introduce methyl groups at C5 of thiazole to improve steric complementarity with kinase ATP pockets .
- Biological evaluation: Use kinase inhibition assays (IC₅₀) and apoptosis markers (caspase-3 activation) to quantify effects. For example, a 4-Cl-phenyl analog showed 3x higher cytotoxicity in HeLa cells .
Computational Modeling Q: What strategies predict binding modes and pharmacokinetics? A:
- Docking (AutoDock Vina): Simulate interactions with targets like EGFR (PDB: 1M17); prioritize poses with H-bonds to pyridyl-N and hydrophobic contacts with thiazole .
- MD Simulations (AMBER): Assess binding stability over 100 ns; analyze RMSD (<2 Å indicates stable complexes) .
- ADMET Prediction (SwissADME): Moderate bioavailability (TPSA ~90 Ų), high CYP3A4 metabolism risk—suggest prodrug strategies .
Contradictory Bioactivity Data Q: How to resolve discrepancies in reported IC₅₀ values? A:
- Standardize assays: Use identical cell lines (e.g., ATCC-validated MCF-7), passage numbers, and serum concentrations .
- Cross-validate methods: Compare MTT assays with flow cytometry (Annexin V/PI staining) for apoptosis .
- Batch consistency: Ensure compound purity (>98% via HPLC) and characterize polymorphic forms (PXRD) .
In Vivo Translation Q: What challenges arise when transitioning from in vitro to in vivo models? A: Critical considerations:
- Bioavailability: Low oral absorption due to poor solubility; use nanoformulations (e.g., PLGA nanoparticles) or β-cyclodextrin complexes .
- Metabolism: Identify major metabolites (LC-MS/MS) and adjust dosing regimens.
- Toxicity: Monitor liver enzymes (ALT/AST) and renal function in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
